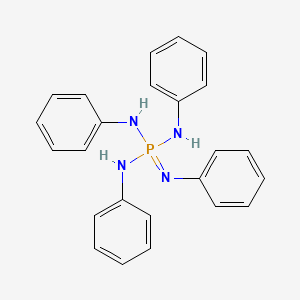![molecular formula C13H17NOS B14315566 3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one CAS No. 112380-89-9](/img/structure/B14315566.png)
3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one is an organic compound with a complex structure that includes a phenyl group, a methylsulfanyl group, and an isopropylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of a phenylacetone derivative with a methylsulfanyl reagent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The intermediate product is then reacted with an isopropylamine derivative to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one has several scientific research applications:
Chemistry: Used
Eigenschaften
CAS-Nummer |
112380-89-9 |
|---|---|
Molekularformel |
C13H17NOS |
Molekulargewicht |
235.35 g/mol |
IUPAC-Name |
3-methylsulfanyl-1-phenyl-3-(propan-2-ylamino)prop-2-en-1-one |
InChI |
InChI=1S/C13H17NOS/c1-10(2)14-13(16-3)9-12(15)11-7-5-4-6-8-11/h4-10,14H,1-3H3 |
InChI-Schlüssel |
RWSDTVRGUIQJMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=CC(=O)C1=CC=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14315484.png)
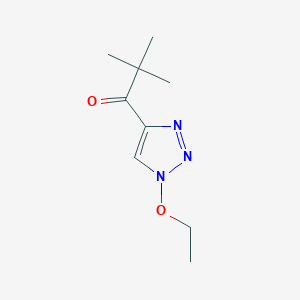

![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)
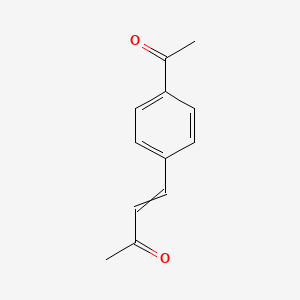
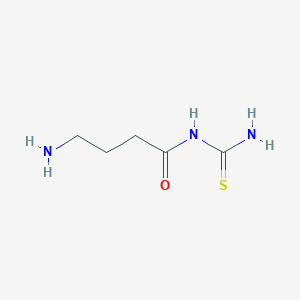
![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)
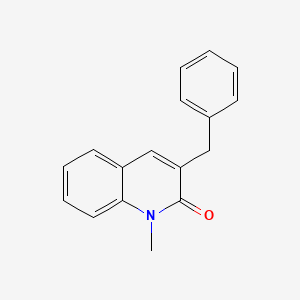
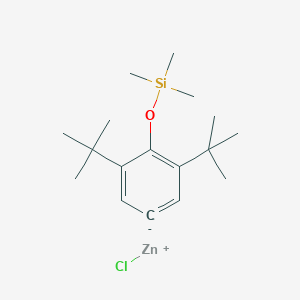
![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)
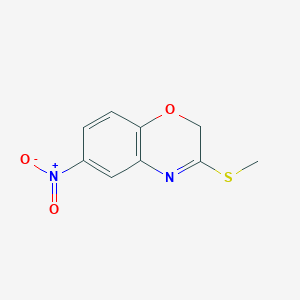
![Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol](/img/structure/B14315582.png)
